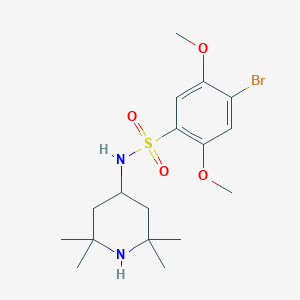
3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide, also known as DCMES, is a sulfonamide derivative that has been widely used in scientific research. This compound has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a selective inhibitor of CA IX, which is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. CA IX is overexpressed in various cancer cells and is involved in pH regulation, cell proliferation, invasion, and metastasis. 3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide inhibits the activity of CA IX by binding to the zinc ion in the active site of the enzyme, thereby preventing the hydration of carbon dioxide to bicarbonate and a proton.
Biochemical and Physiological Effects
3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to inhibit the activity of CA IX in various cancer cells, including renal cell carcinoma, breast cancer, and glioma cells. Inhibition of CA IX activity by 3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to decrease cancer cell proliferation, invasion, and metastasis. Additionally, 3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to decrease the pH of the extracellular environment, which may enhance the efficacy of chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a selective inhibitor of CA IX and has been shown to have promising results in various biochemical and physiological studies. However, there are some limitations to using 3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide in lab experiments. 3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide is not a specific inhibitor of CA IX and may inhibit other carbonic anhydrase isoforms. Additionally, 3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide may have off-target effects, which may affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the use of 3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide in scientific research. One direction is to further investigate the role of CA IX in cancer cell proliferation, invasion, and metastasis. Another direction is to investigate the use of 3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide as a tool to enhance the efficacy of chemotherapy and radiation therapy. Additionally, further studies are needed to investigate the specificity and off-target effects of 3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide. Finally, the use of 3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide in combination with other inhibitors may enhance its efficacy and specificity.
Synthesemethoden
3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide can be synthesized through various methods, including the reaction of 3,4-dichloro-2-nitroanisole with 2-methoxyethylamine, followed by the reduction of the nitro group and the reaction with benzenesulfonyl chloride. Another method involves the reaction of 3,4-dichloro-2-methoxyaniline with 2-methoxyethylamine, followed by the reaction with benzenesulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been widely used in scientific research as a tool to study various biological processes. It has been used as a selective inhibitor of carbonic anhydrase IX (CA IX), a transmembrane protein that is overexpressed in various cancer cells. 3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide has also been used as a tool to study the role of CA IX in cancer cell proliferation, invasion, and metastasis. Additionally, 3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been used as a tool to study the role of CA IX in hypoxia-induced acidosis and pH regulation.
Eigenschaften
Produktname |
3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C10H13Cl2NO4S |
Molekulargewicht |
314.18 g/mol |
IUPAC-Name |
3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO4S/c1-16-6-5-13-18(14,15)8-4-3-7(11)9(12)10(8)17-2/h3-4,13H,5-6H2,1-2H3 |
InChI-Schlüssel |
GYXDJAIAPIDPJD-UHFFFAOYSA-N |
SMILES |
COCCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC |
Kanonische SMILES |
COCCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)



![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)


![1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)



![1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225089.png)